3'-Benzyloxy-5-ethynyl-2-fluoro-biphenyl
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Overview
Description
3’-Benzyloxy-5-ethynyl-2-fluoro-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a benzyloxy group at the 3’ position, an ethynyl group at the 5 position, and a fluorine atom at the 2 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Benzyloxy-5-ethynyl-2-fluoro-biphenyl typically involves multiple steps, including the formation of the biphenyl core, introduction of the benzyloxy group, and subsequent functionalization with the ethynyl and fluoro groups. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents to couple aryl halides with aryl boronic acids .
Industrial Production Methods
While specific industrial production methods for 3’-Benzyloxy-5-ethynyl-2-fluoro-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-Benzyloxy-5-ethynyl-2-fluoro-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3’-Benzyloxy-5-ethynyl-2-fluoro-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3’-Benzyloxy-5-ethynyl-2-fluoro-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in click chemistry reactions, facilitating the conjugation of the compound to biomolecules. The fluorine atom can enhance the compound’s binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3’-Benzyloxy-5-ethynyl-biphenyl: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
3’-Benzyloxy-2-fluoro-biphenyl:
5-Ethynyl-2-fluoro-biphenyl: Lacks the benzyloxy group, which may influence its solubility and overall chemical properties.
Uniqueness
3’-Benzyloxy-5-ethynyl-2-fluoro-biphenyl is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the benzyloxy group enhances its solubility, the ethynyl group allows for click chemistry applications, and the fluorine atom improves binding affinity in biological systems.
Properties
IUPAC Name |
4-ethynyl-1-fluoro-2-(3-phenylmethoxyphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO/c1-2-16-11-12-21(22)20(13-16)18-9-6-10-19(14-18)23-15-17-7-4-3-5-8-17/h1,3-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXRSNHTGMZGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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